molecular formula C15H24MnO6 B089202 Manganese(III)acetylacetonate CAS No. 14284-89-0

Manganese(III)acetylacetonate

Cat. No.: B089202
CAS No.: 14284-89-0
M. Wt: 355.28 g/mol
InChI Key: RDMHXWZYVFGYSF-UHFFFAOYSA-N
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Description

Manganese(III) acetylacetonate is a coordination complex with the chemical formula Mn(C₅H₇O₂)₃. It is a red-brown solid that is soluble in organic solvents. This compound is widely used in various fields due to its unique properties, such as its ability to act as an oxidizing agent and a catalyst in organic synthesis .

Mechanism of Action

Manganese(III) acetylacetonate, also known as Manganese(3+);(Z)-4-oxopent-2-en-2-olate, is a fascinating compound with a wide range of applications in the chemical industry . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Manganese(III) acetylacetonate primarily targets phenols, β-dicarbonyl compounds, and thiols, acting as a one-electron oxidizer . It also serves as a catalyst for the polymerization of alkenes and hardening of alkyd enamels .

Mode of Action

The compound interacts with its targets through oxidation, where it donates an electron to the target molecule . In certain reactions, it acts as a catalyst, accelerating the reaction rate without being consumed in the process .

Biochemical Pathways

Manganese(III) acetylacetonate is involved in various biochemical pathways. For instance, it plays a crucial role in the synthesis of manganese oxide cathode materials for lithium batteries . It also participates in the polymerization of alkenes . Furthermore, it’s used in the RAFT polymerization process, serving as a radical initiator .

Result of Action

The result of Manganese(III) acetylacetonate’s action is multifaceted. It can oxidize phenols, β-dicarbonyl compounds, and thiols . As a catalyst, it aids in the polymerization of alkenes and hardening of alkyd enamels . Moreover, it contributes to the synthesis of manganese oxide cathode materials for lithium batteries .

Action Environment

The action of Manganese(III) acetylacetonate is significantly influenced by environmental factors. For instance, the choice of solvent and temperature during synthesis affects the stability of the compound and the formation of its modifications . Low-polarity solvents with a low dielectric permittivity enhance intermolecular interactions, leading to the formation of specific modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(III) acetylacetonate can be synthesized through several methods:

Industrial Production Methods: Industrial production of manganese(III) acetylacetonate typically involves the reduction of potassium permanganate with acetylacetone. The reaction is carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

14284-89-0

Molecular Formula

C15H24MnO6

Molecular Weight

355.28 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;manganese

InChI

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

RDMHXWZYVFGYSF-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]

14284-89-0

Pictograms

Irritant

Related CAS

17272-66-1 (Parent)

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main catalytic applications of Mn(acac)3?

A1: Mn(acac)3 acts as a catalyst in various organic reactions, including:

  • Oxidation reactions: Mn(acac)3 catalyzes the oxidation of phenols [, , ], alcohols [], sulfides [], and carbon-carbon double bonds []. It is particularly effective in reactions employing sodium chlorite as the oxidant [, , ].
  • Polymerization reactions: Mn(acac)3 initiates the free-radical polymerization of monomers like methyl methacrylate, styrene, and acrylonitrile [, , , , ]. It exhibits monomer selectivity, with higher activity for acrylonitrile [].
  • Phosphorylation reactions: Mn(acac)3 catalyzes the regioselective phosphorylation of tertiary enamides, primarily yielding β-phosphorylated products [].

Q2: How does the structure of Mn(acac)3 contribute to its catalytic activity?

A2: Mn(acac)3 possesses a labile acetylacetonate (acac) ligand. This lability facilitates ligand displacement reactions, generating reactive manganese species that can participate in various catalytic cycles [].

Q3: Can you provide an example of a reaction mechanism involving Mn(acac)3 as a catalyst?

A3: In the oxidation of sulfides to sulfoxides using sodium chlorite, Mn(acac)3 likely acts as an electron-transfer mediator. It facilitates the formation of a hypochlorite species from sodium chlorite, which then oxidizes the sulfide to the sulfoxide [].

Q4: How does Mn(acac)3 compare to other catalysts in terms of selectivity?

A4: Mn(acac)3 demonstrates unique selectivity in several reactions. For instance, in the phosphorylation of tertiary enamides, it favors β-phosphorylation, while other Lewis acid catalysts often lead to α-phosphorylated products [].

Q5: Are there any challenges associated with using Mn(acac)3 as a catalyst?

A5: One challenge is the potential for Mn(acac)3 to undergo decomposition during reactions, especially at elevated temperatures or prolonged reaction times []. This can limit its catalytic efficiency and require optimization of reaction conditions.

Q6: What is the stability of Mn(acac)3 under different conditions?

A6: Mn(acac)3 is sensitive to moisture and should be stored under inert conditions. It is generally stable at room temperature but can decompose at elevated temperatures [].

Q7: How does the presence of solvents or additives affect the stability and performance of Mn(acac)3?

A7: Solvents and additives can significantly impact the behavior of Mn(acac)3. For example:

  • Dimethyl sulfoxide enhances the initiation efficiency of Mn(acac)3 in free-radical polymerization [].
  • The choice of solvent can influence the regioselectivity of reactions catalyzed by Mn(acac)3. In the chlorination of alkyl phenyl ethers, using dichloromethane as the solvent favors para-selectivity [].

Q8: What is the molecular formula and weight of Mn(acac)3?

A8: The molecular formula of Mn(acac)3 is C15H21MnO6 and its molecular weight is 352.30 g/mol [].

Q9: What spectroscopic techniques are commonly used to characterize Mn(acac)3?

A9: Various spectroscopic techniques can be employed, including:

  • Infrared (IR) spectroscopy: IR spectroscopy helps identify the presence of characteristic functional groups, such as the carbonyl groups in the acetylacetonate ligands [, , ].
  • UV-Vis spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure and coordination environment of the manganese(III) ion [, ].
  • Electron paramagnetic resonance (EPR) spectroscopy: EPR spectroscopy is useful for studying the paramagnetic Mn(III) center and its interaction with the ligands [].

Q10: What are the applications of Mn(acac)3 in materials science?

A10: Mn(acac)3 serves as a precursor for synthesizing various manganese-containing materials:

  • Manganese oxide nanoparticles: Mn(acac)3 can be used to prepare manganese oxide nanoparticles with potential applications in catalysis, energy storage, and biomedical fields [, ].
  • Mn-doped zeolites: Mn(acac)3 acts as a source of manganese for incorporating Mn ions into zeolite frameworks, enhancing their catalytic properties in oxidation reactions [, ].
  • Thin films: Mn(acac)3 is used in the preparation of manganese oxide thin films for applications in electrochromic devices and as electrode materials [, ].

Q11: What are the advantages of using Mn(acac)3 as a precursor in material synthesis?

A11: Mn(acac)3 offers several advantages, including:

    Q12: Are there any efforts to develop greener synthetic routes for Mn(acac)3?

    A13: Yes, researchers are exploring more environmentally benign methods for synthesizing Mn(acac)3, such as using water as a solvent or employing microwave irradiation to reduce reaction times and energy consumption [].

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